Ethyl 5-ethoxyoxazole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to ethyl 5-ethoxyoxazole-2-carboxylate involves various methods, including the reaction of organolead triacetates with derivatives to give compounds that can convert to α-aryl and α-vinyl N-acetylglycine ethyl esters in water (Morgan & Pinhey, 1994). Additionally, the synthesis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate provides insights into the synthesis process of oxazole derivatives, characterized by IR spectroscopy, NMR, Mass spectroscopy, and X-ray diffraction analysis (Murtuja et al., 2023).
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl 2-aminooxazole-5-carboxylate, reveals planar sheets internally connected by intermolecular hydrogen bonding, demonstrating the importance of dipole-dipole interactions in the structural stability of oxazole derivatives (Kennedy et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving ethyl 5-ethoxyoxazole-2-carboxylate derivatives are diverse. For instance, "click chemistry" methods have facilitated the synthesis of triazole derivatives, showcasing the compound's versatility in forming various chemical structures with potential applications in material science and organic synthesis (Chen, Liu, & Chen, 2010).
Physical Properties Analysis
The synthesis and characterization of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate revealed its crystalline structure, providing insights into its physical properties, such as solubility and crystallinity, which are crucial for its application in various chemical processes (Murtuja et al., 2023).
Chemical Properties Analysis
The chemical properties of ethyl 5-ethoxyoxazole-2-carboxylate derivatives, such as reactivity and stability, have been studied through their reactions and the resulting products. For example, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate via "click chemistry" illustrates the compound's reactivity and potential for further functionalization (Chen, Liu, & Chen, 2010).
Scientific Research Applications
Crystal Structure and Molecular Interactions
Ethyl 5-ethoxyoxazole-2-carboxylate is studied for its crystal structure and molecular interactions. Kennedy et al. (2001) examined the crystal structure of ethyl 2-aminooxazole-5-carboxylate, revealing it consists of planar sheets connected by intermolecular hydrogen bonding, with interactions between sheets limited to dipole–dipole interactions between antiparallel carbonyl groups (Kennedy et al., 2001).
Synthesis and Pharmaceutical Intermediates
The compound's derivatives are significant in pharmaceutical synthesis. Tan Bin (2004) demonstrated that ethyl 5-thiazolecarboxylate and ethyl 3-pyridinecarboxylate can be reduced to produce 5-hydroxymethylthiazole and 3-hydroxymethylpyridine, respectively, which are valuable pharmaceutical intermediates (Tan Bin, 2004).
Chemical Synthesis and Modification
Chemical synthesis and modification of ethyl 5-ethoxyoxazole-2-carboxylate derivatives are extensively researched. Khomenko et al. (2016) outlined a method for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates, important building blocks in organic synthesis (Khomenko et al., 2016). Zhao et al. (2001) developed a facile method for synthesizing 2-aminothiazole-5-carboxylates, involving a novel intermediate, α-bromo-α-formylacetate hemiacetal (Zhao et al., 2001). Desai et al. (2019) performed synthetic modifications on ethyl 2-amino-4-methylthiazole-5-carboxylate, studying its antimicrobial activities against various bacteria and fungi (Desai et al., 2019). Sandford et al. (2004) described cycloaddition reactions between 5-ethoxyoxazole derivatives and various trifluoromethyl alkenes to yield trifluoromethyl-substituted pyridine systems (Sandford et al., 2004).
Molecular and Organic Chemistry Applications
In molecular and organic chemistry, ethyl 5-ethoxyoxazole-2-carboxylate plays a pivotal role. Huang et al. (2009) synthesized 5-ethoxyoxazoles or 2-acylamino propanoates through aza-Wittig reaction, and produced iminophosphoranes from reactions of 5-alkoxyoxazole with triphenyphosphine (Huang et al., 2009). Devendar et al. (2013) demonstrated that ethyl 4-ethoxyazulene-1-carboxylate is a highly efficient substrate for electrophilic substitution reactions, leading to the production of densely functionalized heterocyclic molecules (Devendar et al., 2013).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-ethoxy-1,3-oxazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-3-11-6-5-9-7(13-6)8(10)12-4-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWPVIAZPSGFHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318282 | |
Record name | Ethyl 5-ethoxy-1,3-oxazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-ethoxyoxazole-2-carboxylate | |
CAS RN |
68208-09-3 | |
Record name | 68208-09-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328210 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 5-ethoxy-1,3-oxazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-ethoxy-1,3-oxazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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